1,4-Methanonaphthalene-2-carbonitrile,1,4-dihydro-6-methoxy-
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Overview
Description
1,4-Methanonaphthalene-2-carbonitrile,1,4-dihydro-6-methoxy- is an organic compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.2325 g/mol . This compound is a derivative of naphthalene, characterized by the presence of a methoxy group and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene-2-carbonitrile,1,4-dihydro-6-methoxy- typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the methoxy and carbonitrile groups. One common method involves the use of methoxy-substituted naphthalene as a starting material, followed by a series of reactions to introduce the carbonitrile group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Methanonaphthalene-2-carbonitrile,1,4-dihydro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines .
Scientific Research Applications
1,4-Methanonaphthalene-2-carbonitrile,1,4-dihydro-6-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-2-carbonitrile,1,4-dihydro-6-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Methanonaphthalene-2-carbonitrile,1,4-dihydro-8-methoxy-
- 1,4-Methanonaphthalene-2-carbonitrile,1,4-dihydro-5-methoxy-
- 1,4-Dihydro-1,4-methanonaphthalene-2-carbonitrile
Uniqueness
1,4-Methanonaphthalene-2-carbonitrile,1,4-dihydro-6-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
71906-42-8 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-9-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-15-10-2-3-11-12-5-8(13(11)6-10)4-9(12)7-14/h2-4,6,8,12H,5H2,1H3 |
InChI Key |
BITCZDUITBYHAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC2C=C3C#N |
Origin of Product |
United States |
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